molecular formula C21H17ClN6O2S B2901716 N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 587014-28-6

N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2901716
CAS No.: 587014-28-6
M. Wt: 452.92
InChI Key: GMWMGZPCJCTFAO-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group. A thioacetamide bridge links the core to a 4-acetamidophenyl moiety (Fig. 1). Its synthesis typically involves nucleophilic substitution between a thiolated pyrazolo-pyrimidine and a chloroacetamide derivative under basic conditions .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O2S/c1-13(29)26-15-4-6-16(7-5-15)27-19(30)11-31-21-18-10-25-28(20(18)23-12-24-21)17-8-2-14(22)3-9-17/h2-10,12H,11H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWMGZPCJCTFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • An acetamidophenyl group
  • A pyrazolo[3,4-d]pyrimidine core
  • A thioacetamide linkage

This unique arrangement contributes to its biological efficacy.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role as an inhibitor of various kinases, including those involved in the epidermal growth factor receptor (EGFR) signaling pathway.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor activity. For instance:

  • In vitro studies showed that compounds similar to this compound can induce apoptosis in various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 1.74 µM to 9.20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1aA5492.24Induces apoptosis via caspase activation
1dMCF-71.74EGFR inhibition and cell cycle arrest
12bHCT-11619.56Inhibits EGFR and induces cell cycle arrest at S phase

Case Studies

Several case studies highlight the efficacy of compounds with similar structures:

  • Study on Compound 1a : This compound was shown to significantly inhibit the growth of A549 cells with an IC50 of 2.24 µM. Flow cytometric analyses indicated that it induces apoptosis through the activation of caspases .
  • Research on Compound 12b : Demonstrated potent inhibitory activity against both wild-type and mutant EGFR with IC50 values of 0.016 µM and 0.236 µM, respectively. This compound also increased the BAX/Bcl-2 ratio significantly, suggesting a strong pro-apoptotic effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[3,4-d]pyrimidine Derivatives

N-(4-acetamidophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide (CAS 893919-79-4)
  • Key Difference : 3-chlorophenyl substituent (vs. 4-chlorophenyl in the target compound).
  • Computational studies suggest that para-substituted chlorophenyl groups enhance π-π stacking in hydrophobic pockets compared to meta-substitution .
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
  • Key Difference : 4-oxo group on the pyrimidine ring.

Pyrimidine/Acetamide Hybrids

2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
  • Key Feature : 1,3,4-oxadiazole ring and 4-nitrophenyl group.
N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide
  • Key Feature : Piperazine-carboxamide linkage.
  • Impact : The basic piperazine nitrogen improves aqueous solubility (via protonation at physiological pH) and may enhance blood-brain barrier penetration .

Thioacetamide-Linked Heterocycles

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
  • Key Feature : Dimethylpyrimidine and methylpyridyl groups.
  • Crystallographic data (Acta Cryst. E64, o201) reveal tight packing via N–H···N hydrogen bonds, suggesting stable solid-state formulation .
2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS 946210-42-0)
  • Key Features: Propylamino and methylthio substituents.
  • Impact: The propylamino group introduces basicity (pKa ~9.5), while methylthio enhances hydrophobic interactions. Molecular weight (442.6 g/mol) and formula (C₂₂H₃₀N₆O₂S) suggest favorable drug-likeness .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 4-Chlorophenyl, 4-acetamidophenyl 452.9 Balanced LogP (~3.1), moderate solubility
CAS 893919-79-4 Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl 452.9 Altered steric profile vs. target
N-(4-Chlorophenyl)-4-(pyrimidin-2-yl)-piperazine-1-carboxamide Pyrimidine-piperazine Piperazine-carboxamide 357.8 High solubility, potential CNS activity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethyl, 4-methylpyridyl 318.4 Crystalline stability, moderate LogP

Research Findings and Implications

  • Synthesis : Most analogs (e.g., target compound, CAS 893919-79-4) are synthesized via nucleophilic thioether formation, using K₂CO₃ as a base .
  • Solubility : Piperazine-containing derivatives (e.g., ) exhibit superior solubility (>10 mg/mL in PBS) compared to the target compound (~2 mg/mL).
  • Bioactivity : Pyrazolo-pyrimidine cores are associated with kinase inhibition (e.g., JAK2, EGFR). The thioacetamide linkage in the target compound may offer a balance between stability and target engagement compared to oxadiazole or ether linkages .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : React 4-chlorophenyl derivatives with thioacetamide to form the pyrazolo[3,4-d]pyrimidine core.
  • Step 2 : Introduce the acetamide group via acylation using N-(4-aminophenyl)acetamide.
  • Critical Parameters : Temperature (60–80°C), solvent polarity (e.g., DMF or dichloromethane), and catalyst (e.g., triethylamine for deprotonation). Optimizing these improves yield (≥70%) and minimizes side products .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR : Assign peaks for the pyrazolo-pyrimidine core (δ 8.2–8.5 ppm for aromatic protons) and thioacetamide linkage (δ 3.8–4.2 ppm for CH2-S).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ≈ 450–470 Da).
  • X-ray Crystallography : Resolve bond angles and dihedral angles of the pyrazolo-pyrimidine core to verify stereochemistry .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Targets : Kinases (e.g., JAK2, EGFR) due to the pyrazolo-pyrimidine scaffold’s ATP-binding pocket affinity.
  • Evidence : Structural analogs with 4-chlorophenyl groups show IC50 values <1 µM against tyrosine kinases. Fluorinated derivatives (e.g., 4-fluorophenyl) enhance target selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Approach :

  • Vary Substituents : Replace 4-chlorophenyl with 4-fluorophenyl to assess impact on kinase inhibition.
  • Modify Linkers : Compare thioacetamide vs. sulfonamide bridges for solubility and binding kinetics.
  • Data Analysis : Use IC50 shifts (e.g., >10-fold reduction with trifluoromethyl groups) to prioritize analogs .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Case Example : Discrepancies in cytotoxicity (e.g., IC50 variability in MCF-7 vs. HeLa cells).

  • Hypothesis Testing : Check assay conditions (e.g., serum concentration affecting compound stability).
  • Structural Comparisons : Cross-reference with analogs like N-(4-chlorophenyl)acetamide derivatives to identify critical functional groups .

Q. How does crystallographic data inform molecular docking studies for this compound?

  • Workflow :

  • Crystal Structure : Use resolved structures (e.g., pyrazolo-pyrimidine core with PDB ID 6XYZ) to define binding poses.
  • Docking Software : AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., hydrogen bonds with kinase hinge regions).
  • Validation : Compare predicted vs. experimental IC50 values to refine models .

Q. What in silico methods predict off-target effects or toxicity?

  • Tools :

  • SwissADME : Assess bioavailability (e.g., Lipinski’s Rule compliance).
  • ProTox-II : Predict hepatotoxicity based on structural alerts (e.g., thioamide groups).
  • Molecular Dynamics : Simulate binding to cytochrome P450 isoforms to evaluate metabolic stability .

Q. How can selectivity for specific kinase isoforms be engineered?

  • Design Principles :

  • Cavity-Specific Modifications : Introduce bulky groups (e.g., 4-methylphenyl) to exploit hydrophobic pockets in JAK2 over JAK3.
  • Electrostatic Tuning : Replace chloro with methoxy groups to alter hydrogen-bonding networks.
  • Validation : Kinase profiling panels (e.g., DiscoverX) to quantify selectivity ratios .

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